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Compound of Interest

Compound Name: CST967

Cat. No.: B15135684 Get Quote

Disclaimer: The following application notes and protocols are based on the available preclinical

data for the USP7-targeting PROTAC CST967 and general principles of in vivo studies in mice

with PROTAC molecules. As of the latest available information, specific in vivo dosage and

administration protocols for CST967 in mice have not been publicly detailed. Researchers

should use this information as a guideline and perform necessary dose-finding and toxicology

studies to determine the optimal and safe dosage for their specific mouse models and

experimental goals.

Introduction
CST967 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of

Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme that has been

implicated in the progression of various cancers, making it an attractive therapeutic target.[1][2]

[3][4][5][6][7][8] CST967 functions by hijacking the ubiquitin-proteasome system to selectively

target USP7 for degradation.[1] These notes provide an overview of the known characteristics

of CST967 and a generalized protocol for its potential administration in mouse models.

Mechanism of Action
CST967 is a heterobifunctional molecule that simultaneously binds to USP7 and an E3

ubiquitin ligase, specifically Cereblon (CRBN).[1] This proximity induces the ubiquitination of

USP7, marking it for degradation by the proteasome. The degradation of USP7 leads to an

accumulation of its substrates, including the tumor suppressor p53, which can trigger apoptosis

in cancer cells.[1]
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Figure 1: Mechanism of action of CST967.
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In Vitro Activity
While in vivo data for CST967 is not publicly available, in vitro studies have demonstrated its

potent activity in the MM.1S multiple myeloma cell line.

Parameter Value Cell Line Reference

DC50/24h 17 nM MM.1S [1]

Dmax 85% at 1 µM MM.1S [1]

General Protocol for In Vivo Administration in Mice
This protocol is a general guideline for the in vivo evaluation of a PROTAC like CST967 in a

mouse xenograft model. The specific details will need to be optimized for the particular mouse

strain, cancer model, and formulation of CST967.

Animal Model
Species: Mouse

Strain: Immunocompromised mice such as NOD-scid IL2Rgammanull (NSG), SCID, or

athymic nude mice are commonly used for xenograft studies with human cancer cell lines.[9]

[10][11]

Xenograft Model: Human cancer cell lines that are dependent on USP7 signaling can be

implanted subcutaneously or orthotopically.[9] Patient-derived xenografts (PDXs) can also be

used for a more clinically relevant model.[9][12]

Formulation
The formulation for in vivo administration will depend on the physicochemical properties of

CST967. A common starting point for PROTACs is a vehicle solution that can solubilize the

compound and is well-tolerated by the animals. Examples of vehicles used for in vivo studies

with small molecules include:

Saline
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Phosphate-buffered saline (PBS)

A solution of 5% DMSO, 10% Solutol HS 15, and 85% saline.

It is crucial to perform solubility and stability tests of CST967 in the chosen vehicle before in

vivo administration.

Administration Route and Dosage
The optimal administration route and dosage must be determined through pharmacokinetic

(PK) and maximum tolerated dose (MTD) studies. Common routes for PROTAC administration

in mice include:[13][14]

Intraperitoneal (i.p.) injection: Often used in preclinical studies for ease of administration.

Subcutaneous (s.c.) injection: Can provide a more sustained release profile.

Intravenous (i.v.) injection: For direct systemic delivery.

Oral gavage (p.o.): If the compound has good oral bioavailability.

Based on published studies with other PROTACs, a starting dose range for an efficacy study

could be between 5 mg/kg and 100 mg/kg, administered daily or on an intermittent schedule

(e.g., every other day, twice weekly).[14][15][16]

Experimental Workflow
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Figure 2: General experimental workflow for in vivo efficacy studies.
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Monitoring and Endpoints
Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using

calipers.

Body Weight: Animal body weight should be monitored as an indicator of toxicity.

Clinical Observations: Animals should be observed daily for any signs of distress or adverse

effects.

Pharmacodynamic (PD) Markers: At the end of the study, tumors and other tissues can be

collected to assess the degradation of USP7 and the modulation of downstream signaling

pathways (e.g., p53 levels) by Western blot or immunohistochemistry.

Pharmacokinetics (PK): Blood samples can be collected at various time points after dosing

to determine the concentration of CST967 and its metabolites.

Safety and Toxicology
Prior to efficacy studies, it is essential to conduct a maximum tolerated dose (MTD) study to

determine the highest dose of CST967 that can be administered without causing unacceptable

toxicity. This typically involves administering escalating doses of the compound to small groups

of mice and monitoring them for a set period for signs of toxicity, including weight loss, changes

in behavior, and mortality.

Conclusion
CST967 is a promising USP7-degrading PROTAC with potent in vitro activity. While specific in

vivo data is not yet available, the provided general protocol and considerations offer a starting

point for researchers planning to evaluate CST967 in mouse models. It is imperative to conduct

thorough preliminary studies to establish the optimal formulation, administration route, dosage,

and safety profile of CST967 before embarking on large-scale efficacy studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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